molecular formula C10H13NO2S B13625173 1-(2,4-Dimethylthiazol-5-yl)-3-ethoxyprop-2-en-1-one

1-(2,4-Dimethylthiazol-5-yl)-3-ethoxyprop-2-en-1-one

Cat. No.: B13625173
M. Wt: 211.28 g/mol
InChI Key: WYKSHLKZZPMUAG-AATRIKPKSA-N
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Description

1-(2,4-Dimethylthiazol-5-yl)-3-ethoxyprop-2-en-1-one is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

The synthesis of 1-(2,4-Dimethylthiazol-5-yl)-3-ethoxyprop-2-en-1-one typically involves a multi-step process. One common synthetic route includes the reaction of 2,4-dimethylthiazole with ethyl acetoacetate under basic conditions. The reaction proceeds through a series of steps, including condensation and cyclization, to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

1-(2,4-Dimethylthiazol-5-yl)-3-ethoxyprop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Research has indicated potential therapeutic applications, including antimicrobial and anticancer activities. .

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethylthiazol-5-yl)-3-ethoxyprop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiazole ring plays a crucial role in binding to active sites, thereby modulating the activity of the target molecules. This interaction can lead to inhibition or activation of specific biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

1-(2,4-Dimethylthiazol-5-yl)-3-ethoxyprop-2-en-1-one can be compared with other thiazole derivatives, such as:

    2,4-Dimethylthiazole: A simpler thiazole derivative with similar structural features but lacking the ethoxyprop-2-en-1-one moiety.

    1-(2,4-Dimethylthiazol-5-yl)-3-phenylprop-2-en-1-one: A structurally related compound with a phenyl group instead of an ethoxy group, exhibiting different chemical and biological properties.

    2-(2,4-Dimethylthiazol-5-yl)quinoline-4-carboxylic acid: Another thiazole derivative with a quinoline ring, used in different research applications

Properties

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

(E)-1-(2,4-dimethyl-1,3-thiazol-5-yl)-3-ethoxyprop-2-en-1-one

InChI

InChI=1S/C10H13NO2S/c1-4-13-6-5-9(12)10-7(2)11-8(3)14-10/h5-6H,4H2,1-3H3/b6-5+

InChI Key

WYKSHLKZZPMUAG-AATRIKPKSA-N

Isomeric SMILES

CCO/C=C/C(=O)C1=C(N=C(S1)C)C

Canonical SMILES

CCOC=CC(=O)C1=C(N=C(S1)C)C

Origin of Product

United States

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